(S)-Oxetan-3-yl(phenyl)methanamine
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Overview
Description
(S)-Oxetan-3-yl(phenyl)methanamine is a chiral amine compound characterized by the presence of an oxetane ring and a phenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxetan-3-yl(phenyl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by functionalization to introduce the phenyl and methanamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Oxetan-3-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl and methanamine groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a wide range of functionalized amines.
Scientific Research Applications
(S)-Oxetan-3-yl(phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique structural features and biological activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-Oxetan-3-yl(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-Oxetan-3-yl(phenyl)methanamine include:
Phenylamine: A primary amine with a phenyl group.
Oxetane derivatives: Compounds containing the oxetane ring structure.
Methanamine derivatives: Compounds with a methanamine moiety.
Uniqueness
This compound is unique due to the combination of the oxetane ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
(S)-oxetan-3-yl(phenyl)methanamine |
InChI |
InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m1/s1 |
InChI Key |
VZNUGGQHIQAFPE-SNVBAGLBSA-N |
Isomeric SMILES |
C1C(CO1)[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
C1C(CO1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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